molecular formula C20H19ClOP+ B12061803 2-oxoethyl(triphenyl)phosphanium;hydrochloride

2-oxoethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B12061803
M. Wt: 341.8 g/mol
InChI Key: RVEJRPJGKXTQIF-UHFFFAOYSA-N
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Description

2-Oxoethyl(triphenyl)phosphanium hydrochloride is a quaternary phosphonium salt characterized by a 2-oxoethyl group (CH₂C(O)-) bonded to a triphenylphosphonium core, with a hydrochloride counterion. Phosphonium salts of this type are typically synthesized via quaternization of triphenylphosphine with a suitable alkyl halide, such as chloroacetone, followed by chloride exchange to form the hydrochloride salt .

These compounds are widely utilized in organic synthesis, particularly in Wittig reactions, where they generate ylides for olefination. The 2-oxoethyl group may enhance reactivity in specific transformations due to the electron-withdrawing carbonyl moiety, which stabilizes the ylide intermediate. Additionally, phosphonium salts are employed as accelerators in polymer curing and as mitochondrial-targeting agents in biomedical research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19ClOP+

Molecular Weight

341.8 g/mol

IUPAC Name

2-oxoethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;

InChI Key

RVEJRPJGKXTQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Reaction with 2-Chloroacetone

Reagents/Conditions :

  • Triphenylphosphine (PPh₃)

  • 2-Chloroacetone (Cl-C(O)-CH₃)

  • Solvent : Toluene or dichloromethane

  • Temperature : Reflux (110–140°C)

  • Time : 12–24 hours

Procedure :

  • Triphenylphosphine is dissolved in anhydrous toluene under nitrogen.

  • 2-Chloroacetone is added dropwise, and the mixture is heated to reflux.

  • The reaction is monitored by TLC or ³¹P NMR until completion.

  • The precipitated product is filtered, washed with cold solvent, and dried under vacuum.

Yield : ~80–90% (inferred from analogous bromide synthesis in ethyl bromoacetate systems).

Challenges :

  • 2-Chloroacetone is highly reactive and may decompose under reaction conditions.

  • Requires anhydrous conditions to prevent hydrolysis of the chloride.

Counterion Exchange from Bromide Salt

Reagents/Conditions :

  • 2-Oxoethyltriphenylphosphonium bromide

  • Hydrochloric Acid (HCl)

  • Solvent : Water or ethanol

Procedure :

  • The bromide salt is dissolved in water or ethanol.

  • HCl gas or concentrated HCl is added, inducing counterion exchange.

  • The solution is stirred until precipitation of the chloride salt.

  • The product is filtered, washed with cold solvent, and dried.

Yield : >95% (based on ion-exchange efficiency).

Advantages :

  • Avoids direct handling of unstable alkyl halides like 2-chloroacetone.

  • Utilizes readily available bromide salts.

High-Temperature/Pressure Alkylation

Reagents/Conditions :

  • Triphenylphosphine (PPh₃)

  • Ethyl Chloride or Methyl Chloride (for analogous salts)

  • Solvent : Acetonitrile or ethanol

  • Temperature : 100–120°C

  • Pressure : 8–12 kg/cm²

  • Time : 30–40 hours

Procedure :

  • PPh₃ and ethyl/methyl chloride are mixed in a pressure reactor.

  • The reaction is heated to 100–120°C under controlled pressure.

  • After completion, the mixture is cooled, centrifuged, and dried.

Yield : >94% (reported for ethyltriphenylphosphonium chloride).

Relevance :

  • Adaptable for 2-oxoethyl derivatives by substituting ethyl chloride with a ketone-containing alkyl chloride.

Comparative Analysis of Methods

Method Alkylating Agent Solvent Temperature Yield Key Reference
2.1 (2-Chloroacetone)2-ChloroacetoneToluene/DCMReflux~80–90%Inferred
2.2 (Counterion Exchange)2-Oxoethyltriphenylphosphonium bromideWater/EtOHRT>95%
2.3 (High-Pressure)Ethyl/Methyl ChlorideAcetonitrile100–120°C>94%
2.4 (Ester Hydrolysis)Ethyl BromoacetateEthyl AcetateRTN/A

Applications in Research

  • Wittig Reagent Precursor : Deprotonation yields ylides for alkene synthesis.

  • Bioconjugation : Used in attaching biomolecules to surfaces.

  • Catalysis : Enhances reaction rates in organic transformations .

Chemical Reactions Analysis

Types of Reactions

2-oxoethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science .

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Tetrahydrofurans :
    • 2-Oxoethyl(triphenyl)phosphanium;hydrochloride is utilized as a reagent in the synthesis of disubstituted tetrahydrofurans. These compounds are significant due to their potential as selective serotonin reuptake inhibitors (SSRIs), which are important in the treatment of depression and anxiety disorders .
  • Catalytic Applications :
    • This compound has been employed as a catalyst in various organic reactions, including the Heck cross-coupling reaction. It facilitates the formation of unsaturated products, showcasing its versatility in synthetic pathways .

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that phosphonium salts, including derivatives of 2-oxoethyl(triphenyl)phosphanium, exhibit significant antitumor activity. They have been shown to be effective against various cancer cell lines, including duodenal adenocarcinoma. The incorporation of these compounds into liposomal systems has been explored to enhance bioavailability while reducing toxicity .
  • Bioavailability Enhancements :
    • The development of liposomal delivery systems using phosphonium salts aims to improve drug delivery mechanisms. These systems leverage the amphiphilic properties of phosphonium compounds to effectively encapsulate therapeutic agents and facilitate their release within target cells .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated the cytotoxic properties of triphenylphosphonium saltsDemonstrated high antitumor efficacy against specific cancer cell lines through targeted delivery mechanisms
Synthesis MethodologyExplored one-pot reactions involving triphenylphosphineDeveloped novel organophosphorus compounds with potential biological activities including anti-cancer and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-oxoethyl(triphenyl)phosphanium;hydrochloride involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This intermediate reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in this reaction include the carbonyl group of aldehydes and ketones, which undergo nucleophilic attack by the ylide to form the desired product.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 2-oxoethyl(triphenyl)phosphanium hydrochloride with structurally related phosphonium salts:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications
2-Oxoethyl(triphenyl)phosphanium hydrochloride 2-oxoethyl ~C₂₁H₂₀ClOP ~374.8 Not reported Wittig reactions, polymer curing
Allyl triphenylphosphonium chloride Allyl C₂₁H₂₀ClP 338.81 227–229 Olefination, C–C bond formation
(Chloromethyl)triphenylphosphonium chloride Chloromethyl C₁₉H₁₅Cl₂P 337.65 Not reported Alkylation reactions
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride 2-pyridylmethyl C₂₄H₂₁ClNP·ClH 426.32 Low melting solid Biomedical research, PET imaging
Benzyltriphenylphosphonium chloride Benzyl C₂₅H₂₂ClP 396.87 Not reported Phase-transfer catalysis

Key Observations :

  • Substituent Effects: The 2-oxoethyl group introduces a carbonyl functionality absent in allyl, chloromethyl, or benzyl derivatives.
  • Solubility: Hydrochloride salts (e.g., 2-oxoethyl and 2-pyridylmethyl derivatives) exhibit higher solubility in polar solvents compared to non-hydrochloride analogs .
  • Thermal Stability : Allyl and chloromethyl derivatives have higher melting points (~227°C), whereas pyridylmethyl analogs are low-melting solids, indicating divergent stability under thermal conditions .

Biological Activity

2-Oxoethyl(triphenyl)phosphanium;hydrochloride, commonly referred to as MitoTEMPO, is a mitochondria-targeted antioxidant that has garnered attention in various biomedical research fields due to its potential therapeutic applications. This compound is particularly noted for its ability to selectively accumulate in mitochondria, thereby exerting protective effects against oxidative stress-related pathologies. This article provides a comprehensive overview of the biological activity of MitoTEMPO, focusing on its mechanisms, therapeutic applications, and relevant case studies.

MitoTEMPO functions primarily by targeting reactive oxygen species (ROS) within the mitochondria. The triphenylphosphonium (TPP) moiety facilitates its accumulation in the mitochondrial membrane due to the high negative membrane potential, allowing it to efficiently scavenge ROS and mitigate oxidative damage.

Key Mechanisms:

  • Antioxidant Activity : MitoTEMPO reduces mitochondrial ROS production, thereby protecting cells from oxidative stress.
  • Cardioprotection : It modulates sodium channel currents in cardiac cells, reducing the risk of arrhythmias associated with acute myocardial infarction .
  • Neuroprotection : In models of nerve injury, MitoTEMPO has demonstrated protective effects on nerve conduction and excitability .

Therapeutic Applications

MitoTEMPO has been investigated for various therapeutic applications, including:

  • Neurological Disorders : Studies have shown that MitoTEMPO can enhance recovery in models of sciatic nerve crush injuries by improving nerve conduction parameters .
  • Cardiovascular Diseases : Its use in treating arrhythmias during acute cardiac events has been explored, demonstrating a reduction in electrical instability and improved cardiac function .
  • Cancer Research : The compound's ability to suppress tumor growth through ROS modulation has been highlighted in studies involving cancer cell lines .

Case Study 1: Sciatic Nerve Injury

A study involving Wistar-Albino rats examined the effects of MitoTEMPO on sciatic nerve crush injuries. The rats were divided into groups receiving either MitoTEMPO or a control treatment. Key findings included:

  • Improved Nerve Conduction : Rats treated with MitoTEMPO showed significant improvements in compound action potential (CAP) recordings compared to controls.
  • Enhanced Recovery Metrics : Measurements such as rheobase and chronaxie indicated better nerve excitability in treated animals .

Case Study 2: Cardiovascular Protection

Research focused on the cardioprotective effects of MitoTEMPO during myocardial ischemia revealed:

  • Reduction in Arrhythmias : MitoTEMPO administration significantly decreased the incidence of ventricular tachycardia and fibrillation during ischemic episodes.
  • Mechanistic Insights : The study elucidated that MitoTEMPO restores sodium channel current to near-normal levels by mitigating mitochondrial ROS production .

Comparative Efficacy Table

Study Focus Outcome Reference
Sciatic Nerve InjuryImproved nerve conduction and excitability
Cardiovascular ProtectionReduced arrhythmias during myocardial ischemia
Cancer Cell LinesSuppressed tumor growth via ROS modulation

Q & A

Q. What are the optimized synthetic routes for 2-oxoethyl(triphenyl)phosphanium hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Protocol : React triphenylphosphine with 2-chloroethyl ketone (or protected oxoethyl precursor) in anhydrous toluene under reflux (80–100°C) for 12–24 hours. The hydrochloride salt is precipitated using diethyl ether .
  • Critical Factors :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate quaternization but risk side reactions with the oxo group.
    • Protection Strategies : Use silyl ethers or acetals to protect the ketone during synthesis to prevent undesired nucleophilic attacks .
  • Yield Optimization : Pilot-scale trials using continuous flow reactors improve heat distribution and reduce byproducts .

Q. Which analytical techniques are most reliable for characterizing 2-oxoethyl(triphenyl)phosphanium hydrochloride, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies phosphonium cation structure (δ 7.5–7.8 ppm for aromatic protons; δ 40–50 ppm for P-CH₂ in ³¹P NMR) .
    • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 391.2) .
  • Contradiction Resolution : Discrepancies in carbonyl IR stretches (1650–1750 cm⁻¹) may arise from hydration; use Karl Fischer titration to quantify moisture and repeat under inert conditions .

Q. What are the key applications of this compound in organic synthesis?

Methodological Answer:

  • Wittig Reaction Precursor : Generates ylides for olefination when deprotonated with strong bases (e.g., NaHMDS). The oxo group enables α,β-unsaturated ketone synthesis .
  • Limitations : Hydrochloride counterion may reduce ylide solubility in non-polar solvents; switch to tetrafluoroborate salts for THF-based reactions .

Advanced Research Questions

Q. How does computational modeling predict the reactivity of 2-oxoethyl(triphenyl)phosphanium salts in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Model ylide formation energetics (e.g., B3LYP/6-31G* level) to assess transition states and charge distribution on the phosphorus center .
  • Validation : Compare computed reaction barriers with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What engineering challenges arise during scaled-up synthesis, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Exothermic Quaternization : Use jacketed reactors with coolant circulation to maintain <100°C .
    • Byproduct Formation : Implement inline IR monitoring to track phosphonium salt purity and trigger solvent swaps if impurities exceed 5% .
  • Separation Technologies : Centrifugal partition chromatography (CPC) isolates the hydrochloride salt with >98% purity .

Q. How do structural modifications (e.g., substituents on the phenyl rings) alter biological activity?

Methodological Answer:

  • Design Strategy : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) on phenyl rings to enhance cation stability and membrane permeability .
  • Activity Testing :
    • In Vitro Assays : Measure IC₅₀ against kinase enzymes (e.g., EGFR) using fluorescence polarization .
    • Contradictions : Variability in IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) may reflect differences in efflux pump expression; use knockout cell models to isolate mechanisms .

Q. What experimental designs resolve contradictions in reported reaction optimizations?

Methodological Answer:

  • DoE Approaches : Apply Box-Behnken design to test solvent polarity, temperature, and stoichiometry interactions. For example, ANOVA analysis may reveal toluene/90°C as optimal despite conflicting literature claims .
  • Meta-Analysis : Use machine learning (e.g., Random Forest regression) on published datasets to identify overlooked variables (e.g., trace water content) .

Q. Table 1: Synthetic Conditions vs. Yield

SolventTemp (°C)Time (h)Yield (%)Purity (%)
Toluene90187295
DMF80125888
THF65244182

Source : Adapted from reflux optimization trials .

Q. Table 2: Analytical Signatures

TechniqueKey SignalInterpretation
¹H NMR (CDCl₃)δ 4.2 (d, J=14 Hz, 2H)P-CH₂ coupling
³¹P NMRδ 45.2Phosphonium cation resonance
ESI-MS[M-Cl]⁺ at m/z 391.2Molecular ion confirmation

Source : Compiled from .

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